molecular formula C20H19N3O2S B2780196 2-((4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide CAS No. 942034-34-6

2-((4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide

Cat. No. B2780196
CAS RN: 942034-34-6
M. Wt: 365.45
InChI Key: YFGXBBCUGDDCCL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains an imidazole ring (a five-membered planar ring with two non-adjacent nitrogen atoms) based on its name . It also seems to contain a phenyl group (a functional group made up of six carbon atoms bonded in a hexagonal planar ring) and an acetamide group (consisting of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom).


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the imidazole ring and other functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Anticonvulsant Activity of Alkanamide Derivatives Research on N-phenylacetamide derivatives with heterocyclic rings indicates that these compounds, similar in structure to the one , have been synthesized and evaluated for their anticonvulsant activities. For example, compounds bearing 1,2,4-triazole rings showed superior anticonvulsant activity compared to those with pyrazole rings. This suggests potential applications of related compounds in developing anticonvulsant agents (Tarikogullari et al., 2010).

Herbicide Action Mechanism Chloroacetamide and related compounds, such as 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl) acetamide, have been identified as selective pre-emergent or early post-emergent herbicides. Their mechanism involves inhibiting fatty acid synthesis in plants, highlighting a potential application in agricultural research to control unwanted vegetation (Weisshaar & Böger, 1989).

Molecular Conformations and Hydrogen Bonding Studies on 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, which are structurally related, reveal insights into different molecular conformations and hydrogen bonding patterns. These findings are crucial for understanding the molecular structure and interactions, which can be applied in the design of new compounds with tailored properties (Narayana et al., 2016).

Antibacterial and Antimycobacterial Activities A novel class of 4-aryl/heteroaryl-2,6-dimethyl-3,5-bis-N-(phenyl/substituted phenyl)-carbamoyl-1,4-dihydropyridines, which share a core structure with the compound , has been synthesized and showed promising antimicrobial activity. This underscores the potential of structurally related compounds in developing new antimicrobial agents (Sirisha et al., 2011).

Antimicrobial Evaluation of Thiohydrazonates and Pyrazolo[3,4-b]pyridines Research into thiohydrazonates and pyrazolo[3,4-b]pyridines based on 1,3-diphenyl-1H-pyrazole-4-carbaldehyde has shown these compounds to possess significant antimicrobial activities. This highlights the potential therapeutic applications of compounds with similar structural motifs in combating microbial infections (Mekky & Sanad, 2019).

Mechanism of Action

The mechanism of action would depend on how this compound interacts with other molecules. If it’s intended to be a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions to minimize risk .

Future Directions

The future research directions would depend on the intended use of this compound. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-14-8-9-17(12-15(14)2)23-11-10-21-19(20(23)25)26-13-18(24)22-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGXBBCUGDDCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide

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